

Application Notes and Protocols: Permanganic Acid-Mediated Synthesis of Carboxylic Acids from Alkenes

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Compound of Interest

Compound Name: *Permanganic acid*

Cat. No.: *B081297*

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Introduction

The oxidative cleavage of alkenes to carboxylic acids is a fundamental transformation in organic synthesis, providing a powerful tool for the construction of complex molecules in pharmaceutical and materials science. **Permanganic acid** (HMnO_4), typically generated *in situ* from potassium permanganate (KMnO_4) under acidic conditions, is a potent oxidizing agent for this purpose. This method offers a robust alternative to ozonolysis, capable of efficiently cleaving carbon-carbon double bonds to yield carboxylic acids, ketones, or carbon dioxide, depending on the substitution pattern of the alkene.^{[1][2]} The reaction proceeds through a cyclic manganate ester intermediate, which undergoes further oxidation and cleavage under vigorous conditions (e.g., elevated temperature).^{[3][4]} This document provides detailed application notes and experimental protocols for the **permanganic acid**-mediated synthesis of carboxylic acids from various alkene substrates.

Reaction Principle

The overall transformation involves the breaking of both the σ and π bonds of the alkene's $\text{C}=\text{C}$ double bond and the formation of new carbon-oxygen bonds. The substitution pattern of the alkene dictates the final products:

- Monosubstituted alkenes ($R-CH=CH_2$): Yield a carboxylic acid ($R-COOH$) and carbon dioxide (CO_2).^{[5][6]}
- Disubstituted alkenes ($R-CH=CH-R'$): Yield two carboxylic acids ($R-COOH$ and $R'-COOH$). If the alkene is cyclic, a dicarboxylic acid is formed.^[5]
- Trisubstituted alkenes ($R_2C=CH-R'$): Yield a ketone ($R_2C=O$) and a carboxylic acid ($R'-COOH$).^[7]
- Tetrasubstituted alkenes ($R_2C=CR'_2$): Yield two ketones ($R_2C=O$ and $R'_2C=O$).

Under hot, concentrated, and acidified conditions, the reaction favors the formation of carboxylic acids and ketones.^{[6][8]} The use of phase-transfer catalysts can be employed to facilitate the reaction between the aqueous permanganate solution and the organic alkene substrate, particularly for long-chain, nonpolar alkenes.^[9]

Data Presentation

The following table summarizes the yields of carboxylic acids obtained from the permanganate-mediated oxidation of various alkenes.

Alkene Substrate	Product(s)	Reaction Conditions	Yield (%)	Reference
1-Eicosene	Nonadecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	75-77	[9]
1-Octadecene	Heptadecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	80	[9]
1-Hexadecene	Pentadecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	82	[9]
1-Tetradecene	Tridecanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	85	[9]
1-Decene	Nonanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	78	[9]
1-Octene	Heptanoic acid	KMnO ₄ , H ₂ SO ₄ , Acetic Acid, Adogen 464, CH ₂ Cl ₂ /H ₂ O	70	[9]
Cyclohexene	Adipic acid	Hot, concentrated KMnO ₄ , acidic workup	~50-86	Not specified in search results
cis-2-Butene	Acetic acid	Hot (100°C), acidified KMnO ₄	Not specified	[10]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Terminal Alkenes to Carboxylic Acids using a Phase-Transfer Catalyst

This protocol is adapted from a procedure in Organic Syntheses.[\[9\]](#)

Materials:

- Terminal alkene (e.g., 1-eicosene)
- Potassium permanganate ($KMnO_4$)
- 9 M Sulfuric acid (H_2SO_4)
- Glacial acetic acid
- Adogen 464 (phase-transfer catalyst)
- Methylene chloride (CH_2Cl_2)
- Distilled water
- Sodium bisulfite ($NaHSO_3$)
- Brine solution
- 5-L three-necked round-bottom flask
- Mechanical stirrer
- Ice bath
- Rotary evaporator
- Filtration apparatus

Procedure:

- In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and placed in an ice bath, combine 1000 mL of distilled water, 120 mL of 9 M sulfuric acid, 3.0 g of Adogen 464, 20 mL of glacial acetic acid, 1000 mL of methylene chloride, and 50 g of the terminal alkene.
- With rapid stirring, add 80 g of potassium permanganate in small portions over a 3-hour period.
- Continue stirring for an additional 18 hours at room temperature.
- Cool the mixture in an ice bath and add 60 g of sodium bisulfite in small portions to reduce any precipitated manganese dioxide.
- If the solution is basic, acidify with sulfuric acid and separate the layers.
- Extract the aqueous layer with two 400-mL portions of methylene chloride.
- Combine the organic extracts, wash with two 400-mL portions of water, followed by one wash with brine.
- Concentrate the organic phase to 400 mL on a rotary evaporator.
- Heat the resulting mixture to dissolve any precipitated product, remove any amorphous solid by filtration, and cool the filtrate to 0°C to induce crystallization.
- Collect the crystals by suction filtration. A second crop of crystals can be obtained by concentrating the mother liquor.
- Recrystallize the combined product from methylene chloride to yield the pure carboxylic acid.

Protocol 2: Synthesis of Adipic Acid from Cyclohexene

This protocol is a generalized procedure based on common laboratory practices for the oxidation of cyclic alkenes.

Materials:

- Cyclohexene

- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH) (for basic conditions, optional)
- Sulfuric acid or Hydrochloric acid (for acidic workup)
- Sodium bisulfite (NaHSO_3)
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter flask

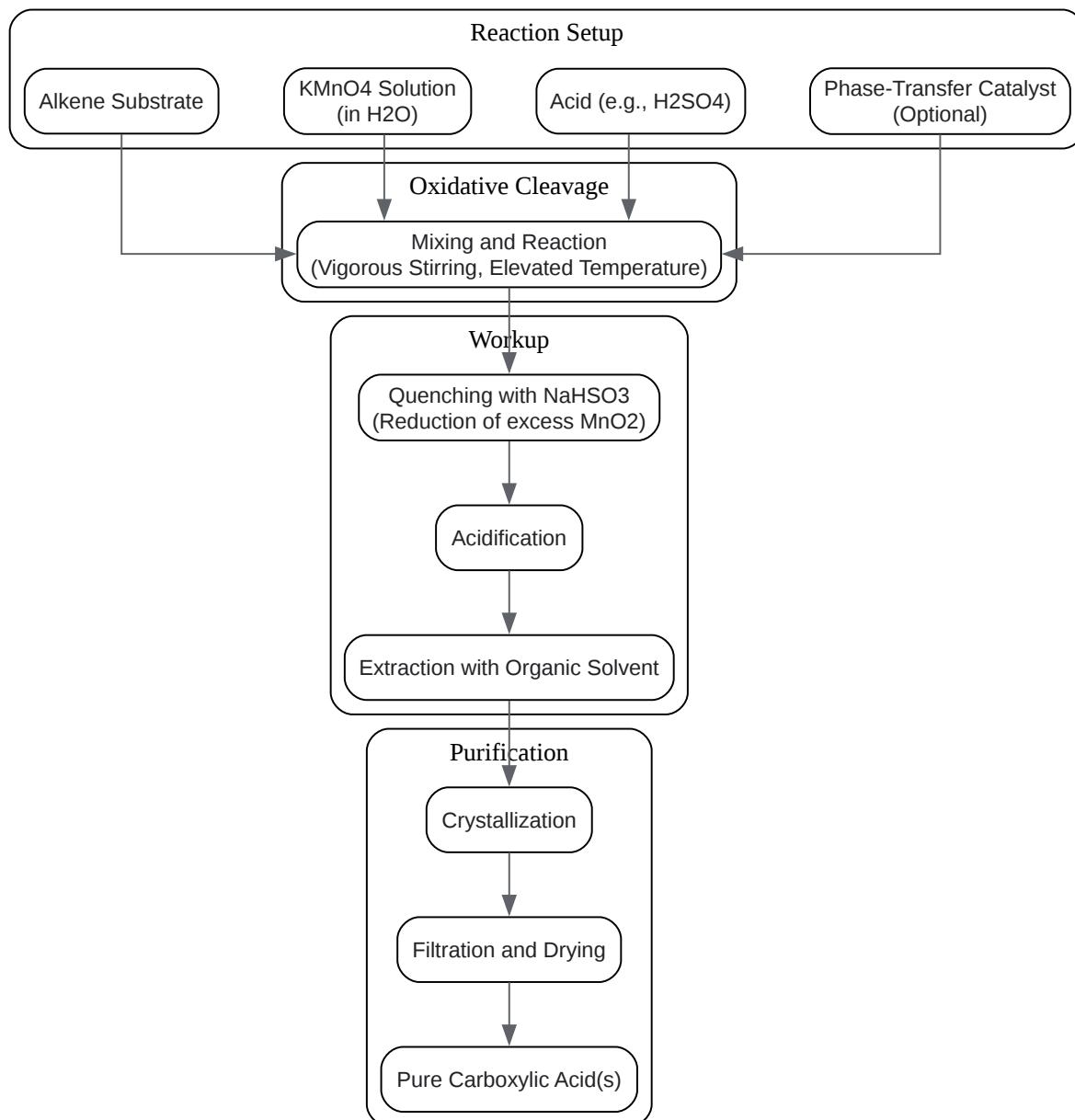
Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium permanganate in water.
- Add cyclohexene to the permanganate solution. If basic conditions are desired, a dilute solution of sodium hydroxide can be added.
- Heat the mixture to reflux with vigorous stirring for 1-2 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO_2) will form.
- Cool the reaction mixture to room temperature and then in an ice bath.
- Add a saturated solution of sodium bisulfite portion-wise until the brown manganese dioxide precipitate dissolves.

- Acidify the clear solution with concentrated sulfuric or hydrochloric acid to a pH of approximately 1-2. This will precipitate the adipic acid.
- Cool the mixture in an ice bath to maximize crystallization.
- Collect the solid adipic acid by vacuum filtration and wash with cold water.
- The crude product can be recrystallized from hot water to yield pure adipic acid.

Mandatory Visualizations

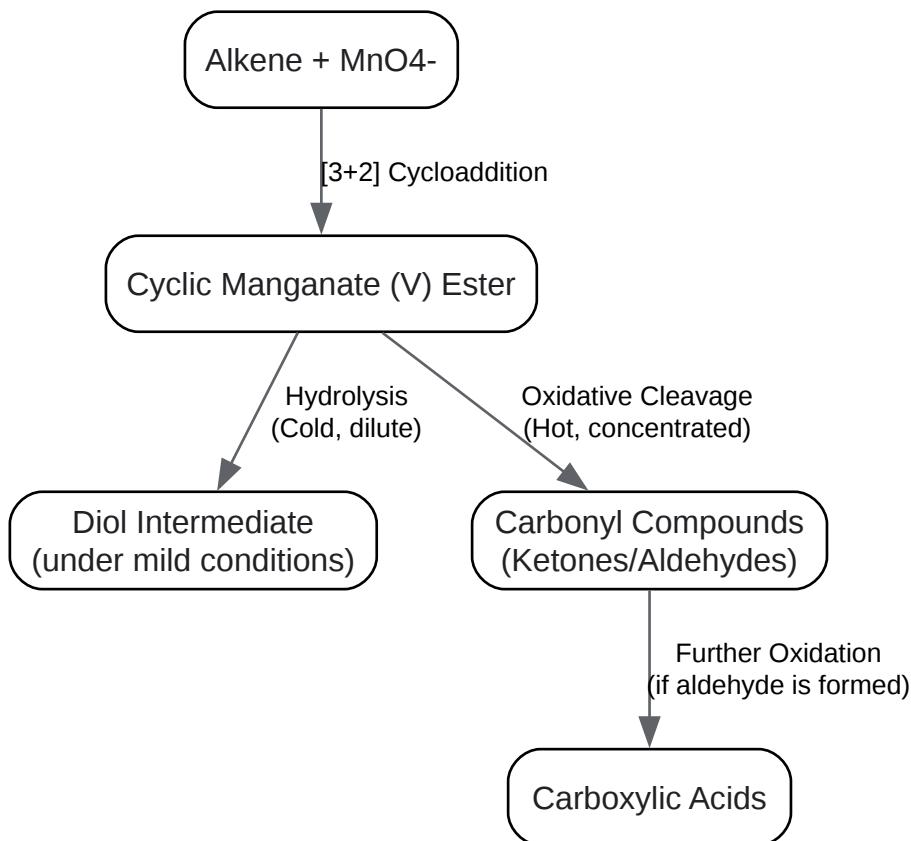
Reaction Workflow



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Caption: Experimental workflow for **permanganic acid**-mediated synthesis of carboxylic acids.

Signaling Pathway (Reaction Mechanism)



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Caption: Simplified mechanism of permanganate oxidation of alkenes.

Scope and Limitations

Scope:

- The permanganate-mediated oxidation is a versatile method applicable to a wide range of alkenes, including terminal, internal, cyclic, and some substituted alkenes.
- The use of phase-transfer catalysis extends the scope to nonpolar, long-chain alkenes that have poor solubility in aqueous media.^[9]
- The reaction conditions can be tuned to favor either diol formation (cold, dilute, and neutral/alkaline conditions) or oxidative cleavage to carboxylic acids (hot, concentrated, and acidic/basic conditions).^{[10][11]}

Limitations:

- The powerful oxidizing nature of permanganate can lead to over-oxidation and side reactions, especially with substrates containing other sensitive functional groups.[12]
- The reaction can be highly exothermic and requires careful temperature control.
- The formation of manganese dioxide as a byproduct can sometimes complicate product isolation and purification.[9]
- The reaction may not be suitable for substrates that are sensitive to strong acids or bases.
- Tetrasubstituted alkenes that would yield two ketone fragments are resistant to further oxidation to carboxylic acids.

Safety Precautions

- Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
- The reaction can be exothermic; therefore, appropriate cooling and temperature monitoring are essential.
- Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
- Work in a well-ventilated fume hood.
- Concentrated acids and bases are corrosive and should be handled with extreme care.

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